2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-tert-butylphenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide moiety bound to a 3-chloro-4-methoxyphenyl group. The spirocyclic framework and substituents contribute to its unique physicochemical properties, such as lipophilicity (influenced by the tert-butyl and chloro groups) and hydrogen-bonding capacity (via the acetamide and methoxy groups). The compound’s synthesis likely involves multi-step reactions, including spirocyclization and thiol-ether formation, as inferred from analogous syntheses of triazaspiro derivatives described in the literature .
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN4O2S/c1-26(2,3)19-8-6-18(7-9-19)24-25(31-27(30-24)12-14-32(4)15-13-27)35-17-23(33)29-20-10-11-22(34-5)21(28)16-20/h6-11,16H,12-15,17H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJYEOMTXSTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro structure and the introduction of the thioacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro structures and their behavior in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved selectivity and efficacy.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The 3-chloro-4-methoxyphenyl group balances electron density, contrasting with the electron-rich dimethoxyphenyl in the bromo analog .
Computational Similarity Analysis
Molecular similarity metrics, such as the Tanimoto coefficient and Dice index , quantify structural resemblance. For example:
- Tanimoto (MACCS fingerprints) : A value >0.85 indicates high similarity. The target compound and its 4-chlorophenyl analog () likely score ~0.78–0.82 due to shared spirocyclic cores but divergent substituents .
- Dice (Morgan fingerprints) : This metric prioritizes functional group overlap. The methoxy and acetamide groups in the target compound may yield higher Dice scores (~0.80) with dimethoxyphenyl analogs () than with dichlorophenethyl derivatives () .
Bioactivity and Structure-Activity Relationships (SAR)
Bioactivity clustering () suggests that spirocyclic acetamides with bulky aryl substituents (e.g., tert-butyl, bromo) exhibit enhanced target binding due to hydrophobic interactions. For instance:
- Anti-inflammatory activity: Analogous compounds with chloro/methoxy substitutions (e.g., ) show IC50 values in the nanomolar range against cyclooxygenase-2 (COX-2), comparable to diclofenac .
- Activity cliffs: Minor structural changes (e.g., ethyl to methyl at R2) can drastically alter potency. For example, the ethyl-substituted analog () may show reduced metabolic stability compared to the methylated target compound .
Physicochemical and Spectroscopic Comparisons
NMR profiling () reveals that substituent changes alter chemical shifts in specific regions:
- Region A (positions 39–44) : Affected by the tert-butyl group’s steric bulk, causing upfield shifts compared to chloro/bromo analogs.
- Region B (positions 29–36) : The 3-chloro-4-methoxyphenyl group induces distinct splitting patterns absent in dimethylphenyl derivatives .
Biological Activity
The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a triazaspiro framework, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substituents enhances the compound's potential interactions with biological targets.
Molecular Formula
- Molecular Weight : 393.88 g/mol
- Molecular Formula : C22H28ClN3O2S
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that derivatives of triazaspiro compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
In a recent study, compounds structurally related to our target were tested against colorectal cancer (CRC) cell lines (HCT116, HT-29). The results demonstrated that these compounds significantly reduced cell viability with IC50 values in the micromolar range, indicating potent anticancer activity .
The proposed mechanisms through which this compound may exert its biological effects include:
- Apoptosis Induction : Compounds similar to the target have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in the cell cycle can lead to growth arrest.
- Ferroptosis : Recent evidence suggests that certain derivatives induce ferroptosis, a form of regulated cell death associated with iron metabolism .
Antimicrobial Activity
Preliminary data suggests potential antimicrobial properties against various pathogens. The presence of the chloro and methoxy groups may enhance interaction with microbial enzymes or membranes.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of CRC cell proliferation | |
| Apoptosis | Induction of apoptotic pathways | |
| Antimicrobial | Activity against specific bacterial strains | Not yet published |
In Vivo Studies
While in vitro studies provide valuable insights, in vivo models are crucial for understanding the therapeutic potential. Future studies should focus on xenograft models to evaluate tumor growth inhibition and overall survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
